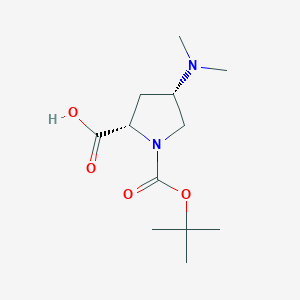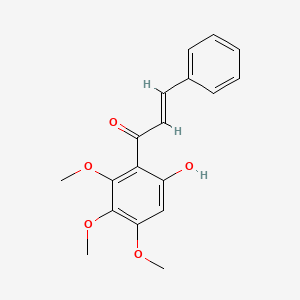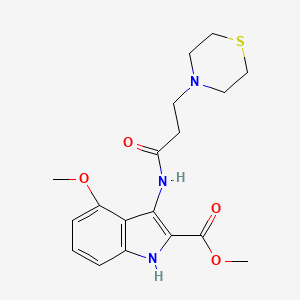
Helilandin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Helilandin B is a chalcone, a type of natural compound known for its diverse biological activities. It is characterized by its chemical structure, which includes a phenylpropanoid backbone. The IUPAC name for this compound is (E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenylprop-2-en-1-one . This compound has been isolated from various plant species, including Helichrysum sutherlandii .
准备方法
Synthetic Routes and Reaction Conditions: Helilandin B can be synthesized through the condensation of 2-hydroxy-4,5,6-trimethoxyacetophenone with benzaldehyde in the presence of alcoholic potassium hydroxide. This reaction typically yields this compound as a yellow or orange-yellow crystalline solid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials and the optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: Helilandin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding flavanones.
Reduction: Reduction reactions can convert this compound into dihydrochalcones.
Substitution: Substitution reactions can introduce different functional groups into the chalcone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Flavanones: Formed through oxidation.
Dihydrochalcones: Formed through reduction.
Substituted Chalcones: Formed through substitution reactions.
科学研究应用
Chemistry: Used as a reference compound in the synthesis of other chalcones and flavonoids.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of Helilandin B involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and cancer. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through the modulation of oxidative stress and apoptosis .
相似化合物的比较
Helilandin B is unique among chalcones due to its specific substitution pattern on the phenyl rings. Similar compounds include:
Pashanone: Another chalcone with a similar structure but different substitution pattern.
Flavanones: Structurally related compounds formed through the oxidation of chalcones.
Dihydrochalcones: Reduced forms of chalcones with similar biological activities.
属性
CAS 编号 |
74064-14-5 |
|---|---|
分子式 |
C18H18O5 |
分子量 |
314.3 g/mol |
IUPAC 名称 |
(E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-21-15-11-14(20)16(18(23-3)17(15)22-2)13(19)10-9-12-7-5-4-6-8-12/h4-11,20H,1-3H3/b10-9+ |
InChI 键 |
PSHNFUINYKNYTK-MDZDMXLPSA-N |
手性 SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)OC)OC |
规范 SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)

![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)

